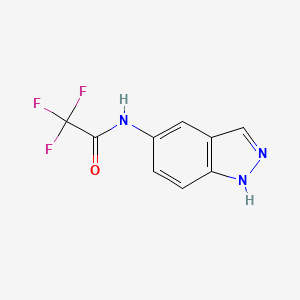![molecular formula C12H9N3O2S B8668227 2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid](/img/structure/B8668227.png)
2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a palladium-catalyzed cyanation/reduction sequence, starting from 7-azaindole via the N-oxide.
Introduction of the Amino Group: The amino group can be introduced via a regioselective chlorination followed by amination.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cross-coupling reaction involving acyl (bromo)acetylenes and pyrrole.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the compound .
科学研究应用
2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid involves its interaction with molecular targets such as FGFRs. The compound inhibits the FGFR signaling pathway by binding to the receptor and preventing its activation. This inhibition leads to the suppression of downstream signaling pathways, including the RAS-MEK-ERK and PI3K-AKT pathways, which are involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid: Another compound with a similar core structure but different functional groups.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the fusion pattern and substituents.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrole ring but are fused with a pyrazine ring instead of a pyridine.
Uniqueness
2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid is unique due to its specific combination of a pyrrolo[2,3-b]pyridine core with a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness contributes to its potential as a selective inhibitor of FGFRs and its applications in medicinal chemistry .
属性
分子式 |
C12H9N3O2S |
|---|---|
分子量 |
259.29 g/mol |
IUPAC 名称 |
2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H9N3O2S/c16-12(17)8-3-6-18-11(8)15-9-2-5-14-10-7(9)1-4-13-10/h1-6H,(H,16,17)(H2,13,14,15) |
InChI 键 |
OVRLNDKULFRWSP-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=NC=CC(=C21)NC3=C(C=CS3)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8668176.png)

![6-(2-Bromophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B8668202.png)




![1-Bromo-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B8668221.png)


